molecular formula C17H26O4 B072531 6-Gingerol CAS No. 1391-73-7

6-Gingerol

Cat. No.: B072531
CAS No.: 1391-73-7
M. Wt: 294.4 g/mol
InChI Key: NLDDIKRKFXEWBK-AWEZNQCLSA-N
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Description

Gingerol is a phenolic phytochemical compound found in fresh ginger (Zingiber officinale). It is responsible for the pungent taste of ginger and is normally found as a yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid. Gingerol is known for its various medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gingerol can be synthesized through several methods. One common synthetic route involves the aldol condensation of vanillin with acetone, followed by hydrogenation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, and a catalyst like palladium on carbon for the hydrogenation step.

Industrial Production Methods: Industrial production of gingerol often involves extraction from ginger rhizomes. The extraction process can be optimized using various solvents and techniques. For instance, high-pressure extraction methods have been shown to yield higher concentrations of gingerol compared to traditional methods . The extracted gingerol is then purified using chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Gingerol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Dehydration: Mild heating or drying conditions are sufficient to induce dehydration.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Major Products Formed:

    Zingerone: Formed through oxidation.

    Shogaols: Formed through dehydration.

    Dihydrogingerol: Formed through reduction.

Scientific Research Applications

Gingerol has a wide range of scientific research applications:

Mechanism of Action

Gingerol is part of a family of related compounds, including shogaols and paradols. These compounds share similar structures but differ in their pungency and biological activities:

Uniqueness of Gingerol: Gingerol is unique due to its balance of pungency and medicinal properties. It is less pungent than shogaols but still retains significant biological activity, making it a versatile compound for various applications.

Comparison with Similar Compounds

  • Shogaols
  • Paradols
  • Zingerone
  • Dihydrogingerol

Gingerol’s diverse range of applications and unique properties make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDIKRKFXEWBK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041035
Record name (6)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23513-14-6
Record name [6]-Gingerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gingerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GINGEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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